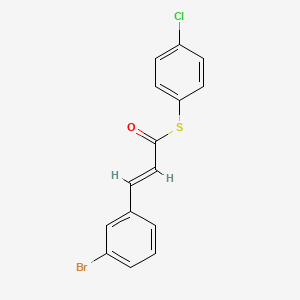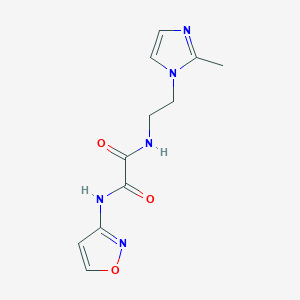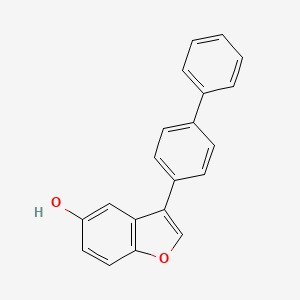
2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile” is a complex organic molecule that contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a phenyl group (a benzene ring), and a nicotinonitrile group (a pyridine ring with a nitrile group). These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and the functional groups it contains. For example, the presence of polar groups like the amino and nitrile groups could impact its solubility in various solvents .科学的研究の応用
Crystal Structure Analysis and Quantum Chemistry
The crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile (ADPN) was analyzed using single crystal X-ray diffraction. The structure revealed two independent molecules with similar geometric parameters but different environments. Quantum chemistry calculations, including Density Functional Theory (DFT) and DFT dispersion corrected (DFT-D3), were conducted to understand the structural and chemical properties of ADPN. Remarkably, dispersion forces greatly influence the stability of the ADPN crystal, and hydrogen bond interactions between ADPN molecules play a pivotal role in the dimerization process (Hosseinzadeh et al., 2021).
Antimicrobial Activity
Several compounds, including 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile, have been synthesized and tested for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The structures of these products were confirmed by various spectral data and their antimicrobial effectiveness was established, marking their significance in the field of antimicrobial drug development (Guna et al., 2015).
Catalysis in Synthesis
Cu(OAc)2 was used as a catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which were then evaluated for their antimicrobial activities against a variety of microorganisms. Notably, 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile demonstrated significant antimicrobial efficacy towards various bacterial and fungal species, highlighting its potential in antimicrobial agent synthesis (Mirjalili et al., 2020).
Corrosion Inhibition
Studies explored the application of N-substituted 2-aminopyridine derivatives, closely related to 2-Amino-4-(2-chlorophenyl)-6-phenylnicotinonitrile, as corrosion inhibitors for mild steel in acidic medium. The research demonstrated significant inhibitive effects on mild steel corrosion, with some derivatives offering protection capabilities up to 96.63%, marking their importance in industrial applications where corrosion resistance is crucial (Verma et al., 2018).
作用機序
Target of Action
Similar compounds have been reported to have anticancer , molluscicidal , and antibacterial effects, suggesting a broad range of potential targets.
Mode of Action
It’s known that the compound is formed through a sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer . The resulting salt reacts under Mannich conditions with primary amines and an excess of formaldehyde to form substituted 2-alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo .
Biochemical Pathways
The compound’s synthesis involves reactions with unsaturated nitriles or their precursors, forming partially saturated and/or polyfunctional derivatives of 2-(dicyanomethyl)- and 2-(dicyanomethylene)pyridine .
Result of Action
Similar compounds have shown anticancer , molluscicidal , and antibacterial effects, indicating a potential for diverse biological impacts.
将来の方向性
特性
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-16-9-5-4-8-13(16)14-10-17(12-6-2-1-3-7-12)22-18(21)15(14)11-20/h1-10H,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTFDSKMEYTLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2816602.png)

![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone](/img/structure/B2816608.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2816609.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)
![Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2816612.png)

![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)

![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2816621.png)


![1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2816625.png)